molecular formula C13H18O4 B8345086 4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene

4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene

Cat. No. B8345086
M. Wt: 238.28 g/mol
InChI Key: KONJBNCUZPLKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-4-(2,3,4-trimethoxyphenyl)butene

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)but-3-en-1-ol

InChI

InChI=1S/C13H18O4/c1-5-6-10(14)9-7-8-11(15-2)13(17-4)12(9)16-3/h5,7-8,10,14H,1,6H2,2-4H3

InChI Key

KONJBNCUZPLKGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(CC=C)O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 8.77 g (44.7 mmol) of 2,3,4-trimethoxybenzaldehyde in 100 mL of THF was cooled in an ice bath and 55 mL of 1.0 molar (55.0 mmol) allylmagnesium bromide in ether was added dropwise over 0.5 h. The cooling bath was allowed to warm up and the mixture was stirred overnight at room temperature. A 200 mL portion of 5% aqueous HCl was added and the mixture was extracted with two 200 mL portions of ether. The combined ether extracts were washed with 50 mL of saturated aqueous NaHCO3, dried over MgSO4 and the solvent removed in vacuo to leave 10.30 g of 4-hydroxy-4-(2,3,4-trimethoxyphenyl)butene as an oil. 1H NMR (CDCl3) d 2.5 (m, 2H), 3.8 (s, 6H), 3.9 (s, 3H), 4.9 (t, 1H), 5.1 (m, 2H), 5.85 (m, 1H), 6.65 (d, 1H), 7.05 (d, 1H).
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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